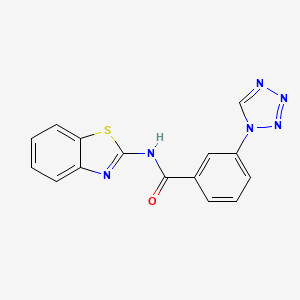

N-1,3-benzothiazol-2-yl-3-(1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

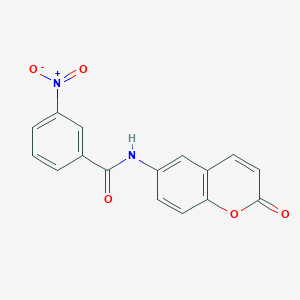

“N-1,3-benzothiazol-2-yl-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring (five member ring containing a nitrogen atom, 4 carbon atoms, and two double bonds) .

Synthesis Analysis

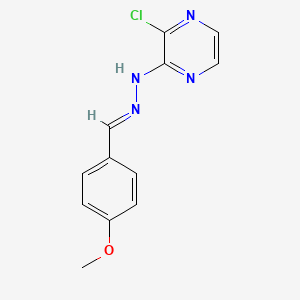

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new N’- (1,3-benzothiazol-2-yl)-arylamides was carried out using hydroxybenzotriazole (HOBT) and 1- (3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The molecular formula of “N-1,3-benzothiazol-2-yl-3-(1H-tetrazol-1-yl)benzamide” is C15H10N6OS . Its average mass is 322.345 Da and its monoisotopic mass is 322.063690 Da .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Compounds with the benzothiazole moiety have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives such as N’- (1,3-benzothiazol-2-yl)-arylamides have shown promising activity against various bacterial strains, including Staphylococcus aureus . The compound could potentially be explored for similar antibacterial applications, given its structural similarity to these active compounds.

Antitubercular Activity

Benzothiazole derivatives have been recently advanced in the synthesis of anti-tubercular compounds. These compounds have demonstrated inhibitory activity against Mycobacterium tuberculosis , with some showing better potency than standard reference drugs . The compound Oprea1_138115 could be investigated for its potential as an anti-tubercular agent.

Zukünftige Richtungen

Benzothiazole derivatives have been extensively investigated and associated with diverse biological activities . Therefore, the development of new and different antimicrobial drugs, in particular, those acting against specific pathogens, is a very important goal, and most of the research program efforts in this field are directed towards the design of new agents . The compound “N-1,3-benzothiazol-2-yl-3-(1H-tetrazol-1-yl)benzamide” could be a potential candidate for further investigation in this regard.

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N6OS/c22-14(18-15-17-12-6-1-2-7-13(12)23-15)10-4-3-5-11(8-10)21-9-16-19-20-21/h1-9H,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJZDHXBUWNWBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)

![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5702830.png)

![1,1'-[1-(3-amino-4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5702837.png)

![4-{[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5702840.png)

![methyl 4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5702842.png)

![4-[(3,3-diphenylpropanoyl)amino]benzoic acid](/img/structure/B5702850.png)

![2-(ethylthio)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5702857.png)